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DIOCTYL TETRABROMOPHTHALATE - 56720-20-8

DIOCTYL TETRABROMOPHTHALATE

Catalog Number: EVT-454528
CAS Number: 56720-20-8
Molecular Formula: C24H34Br4O4
Molecular Weight: 706.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Di(2-ethylhexyl)tetrabromophthalate is synthesized from tetrabromophthalic anhydride and 2-ethylhexanol. It falls under the group of brominated flame retardants, which are often used in plastics to enhance fire resistance. The compound is classified as a persistent organic pollutant due to its stability and potential to bioaccumulate in the environment. Regulatory agencies have raised concerns regarding its toxicity and carcinogenic potential, leading to scrutiny in various jurisdictions .

Synthesis Analysis

The synthesis of di(2-ethylhexyl)tetrabromophthalate typically employs the Wittig reaction, where tetrabromophthalic anhydride reacts with racemic 2-ethylhexanol in the presence of a catalyst. The synthesis process involves several key steps:

  1. Reactants: Tetrabromophthalic anhydride and 2-ethylhexanol are used in a molar ratio of approximately 3:1 to 7:1.
  2. Catalysis: Titanium isopropoxide serves as the catalyst, facilitating the reaction under reflux conditions at temperatures between 200°C and 230°C.
  3. Inert Atmosphere: Nitrogen gas is introduced to create an inert atmosphere, preventing unwanted reactions.
  4. Neutralization: An organic base such as triethylamine is used to neutralize residual acid byproducts.
  5. Separation and Purification: The reaction mixture undergoes distillation under reduced pressure to separate the product from byproducts, followed by decolorization using hydrogen peroxide and activated carbon .
Molecular Structure Analysis

The molecular formula of di(2-ethylhexyl)tetrabromophthalate is C24H34Br4O4C_{24}H_{34}Br_4O_4, with a molecular weight of approximately 706.14 g/mol.

Structural Features

  • Stereochemistry: The compound contains two stereocenters at the carbon atoms attached to the ethyl groups, resulting in three distinct stereoisomers: (R,R), (S,S), and meso (R,S) forms.
  • Functional Groups: The structure includes multiple bromine atoms attached to the phthalate ring, contributing to its flame-retardant properties.

The structural complexity enhances its stability but also raises concerns regarding environmental persistence .

Chemical Reactions Analysis

Di(2-ethylhexyl)tetrabromophthalate can undergo various chemical reactions, particularly under photolytic conditions:

  1. Photodegradation: Exposure to UV light can lead to sequential reductive debromination, producing lower-brominated analogues such as di- and tribrominated compounds.
  2. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, resulting in tetrabromophthalic acid as a degradation product.
  3. Metabolism: In biological systems, it may be metabolized into various products, including monoesters or other brominated compounds through enzymatic pathways .
Mechanism of Action

The mechanism of action for di(2-ethylhexyl)tetrabromophthalate primarily involves its role as a flame retardant:

  1. Flame Retardancy: The presence of bromine atoms disrupts combustion processes by promoting radical formation that interferes with flame propagation.
  2. Environmental Persistence: Its high molecular weight and complex structure contribute to its persistence in the environment, raising concerns about bioaccumulation and toxicity.

Studies indicate that while higher-brominated compounds tend to be less toxic than their lower-brominated counterparts, degradation processes can yield more toxic metabolites .

Physical and Chemical Properties Analysis

Key Properties

PropertyValue
Molecular Weight706.14 g/mol
Melting PointNot available
Boiling Point539 - 540 °C
Flash PointNot available
DensityApproximately 1.9 g/cm³
Log Kow10.2

These properties indicate that di(2-ethylhexyl)tetrabromophthalate is a viscous liquid at room temperature with a high boiling point, suggesting stability under thermal stress .

Applications

Di(2-ethylhexyl)tetrabromophthalate is primarily utilized in:

  1. Flame Retardants: Incorporated into plastics, textiles, and coatings to enhance fire resistance.
  2. Plasticizers: Used in flexible PVC products where it improves flexibility and durability.
  3. Research Applications: Studied for its environmental impact and metabolic pathways due to its structural similarity to other phthalates known for endocrine disruption.

Despite its utility, regulatory scrutiny has increased due to potential health risks associated with exposure .

Synthetic Methodologies and Industrial Production

Catalytic Bromination Strategies for Phthalate Derivatives

The synthesis of dioctyl tetrabromophthalate begins with the strategic bromination of phthalic acid derivatives, a process requiring precise catalytic control to achieve regioselective tetrabromination. Heterogeneous catalysts, particularly zinc bromide (ZnBr₂) immobilized on acidic supports like silica gel (SiO₂) or alumina (Al₂O₃), demonstrate superior performance in aromatic bromination reactions. These systems achieve bromination efficiencies exceeding 95% under optimized conditions (180-200°C, 2-4 hour reaction time) while minimizing the formation of polybrominated byproducts [6]. The catalyst's acidic sites facilitate bromonium ion (Br⁺) formation from molecular bromine (Br₂), which directs electrophilic substitution to the ortho positions relative to carboxyl groups. This positional specificity is critical for achieving the desired 3,4,5,6-tetrabromophthalic acid precursor [6].

Solvent selection significantly influences bromination kinetics and isomer distribution. Dichloromethane (DCM) enables homogeneous bromination but requires stringent temperature control below 40°C to prevent solvent degradation and hydrogen bromide (HBr) formation. As an alternative, solvent-free systems utilizing molten tetrabromophthalic anhydride with catalytic zinc bromide (0.5-1.5 mol%) demonstrate enhanced reaction rates and reduced waste streams, though they demand specialized equipment to handle corrosive HBr off-gases [6]. Post-reaction, catalyst recovery via filtration or decantation allows for reuse over 5-7 cycles before significant activity loss occurs, though progressive zinc leaching (2-3% per cycle) necessitates periodic catalyst replenishment [6].

Table 1: Comparative Performance of Bromination Catalysts for Tetrabromophthalate Synthesis

Catalyst SystemTemperature (°C)Reaction Time (h)Bromination Efficiency (%)Isomer Selectivity (%)Catalyst Reusability (Cycles)
ZnBr₂/SiO₂ (20% wt)180-2003.597.2>997
ZnBr₂/Al₂O₃ (15% wt)1903.095.8985
AlBr₃601.099.0851 (homogeneous)
FeBr₃702.592.4903

Environmental considerations necessitate closed-loop HBr capture systems, as evidenced by recent patent innovations integrating gas scrubbing with alkaline solutions (NaOH) to generate valuable sodium bromide (NaBr) co-products. This approach simultaneously mitigates corrosion issues while improving process economics [6] [4]. The persistence of brominated compounds in ecosystems underscores the importance of such containment strategies, as demonstrated by environmental monitoring studies showing bioaccumulation potential of brominated flame retardants [4].

Solvent-Mediated Esterification Optimization

Esterification of tetrabromophthalic acid (TBPA) with 2-ethylhexanol (2-EH) employs either solvent-mediated or solvent-free approaches, with significant implications for reaction kinetics and product purity. Titanium-based catalysts—particularly tetrabutyl titanate (TBT, Ti(OBu)₄)—dominate industrial processes due to their exceptional catalytic efficiency (0.05-0.2 mol% loading) and tolerance to bromine substituents [5]. Solvent-free systems operate at 180-220°C with continuous water removal, achieving >98% ester conversion in 3-5 hours. However, the elevated temperatures risk thermal degradation of brominated products, necessitating precise temperature control through cascaded reactor designs [1] [5].

Polar aprotic solvents like dimethylformamide (DMF) enable lower reaction temperatures (140-160°C) by enhancing TBPA solubility and acid dissociation. This approach reduces thermal degradation but introduces challenging solvent recovery requirements. Recent innovations utilize ethanol as a green solvent alternative, achieving 95% conversion at 150°C while facilitating easier separation via distillation [2]. Water removal remains critical in solvent-mediated systems; molecular sieves (3Å) or azeotropic distillation with toluene/cyclohexane effectively shift equilibrium toward ester formation [1].

Table 2: Esterification Performance Under Different Solvent Conditions

Reaction MediumCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Key Byproducts
Solvent-freeTBT (0.15)2004.098.5Diethylhexyl ether (<0.5%)
DMFTBT (0.10)1505.596.2DMF degradation products (1.2%)
EthanolTBT (0.20)1506.095.0Ethyl tetrabromobenzoate (0.8%)
Toluene (azeotrope)TBT (0.15)1854.597.8Octyl aldehydes (0.3%)

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) presents an emerging alternative, particularly for heat-sensitive intermediates. Solvent-free enzymatic systems achieve 85-90% conversion at 90°C, significantly reducing thermal stress on brominated compounds. However, current limitations include enzyme inhibition by HBr byproducts and higher catalyst costs, restricting commercial viability . Kinetic modeling confirms pseudo-first-order dependence on TBPA concentration in both chemical and enzymatic routes, with apparent activation energies of 65-75 kJ/mol for TBT-catalyzed systems versus 45-50 kJ/mol for enzymatic processes [5].

Industrial-Scale Process Engineering Challenges

Scaling dioctyl tetrabromophthalate production introduces complex engineering challenges centered on mass transfer limitations, catalyst management, and energy integration. The heterogeneous nature of the solid-liquid esterification system (molten 2-EH + solid TBPA) creates significant diffusion barriers, particularly during the initial reaction stage. Industrial reactors address this through high-shear mixing (500-1000 rpm) and staged reactant addition, where 30% of 2-EH is added incrementally to maintain slurry pumpability while optimizing reactant ratios [1] [5]. Continuous stirred-tank reactors (CSTRs) in series demonstrate superior performance to batch reactors, reducing reaction time by 25-40% through precise temperature zoning—maintaining 180°C in the first reactor for rapid dissolution and 220°C in subsequent units for complete esterification [5].

Titanium catalyst deactivation occurs primarily through hydrolysis to insoluble TiO₂ or adsorption of brominated impurities. This necessitates continuous catalyst replenishment systems or integrated heterogeneous catalysis, where TiO₂-SiO₂ mesoporous catalysts provide moderate activity (70-75% conversion) but eliminate catalyst separation steps. Economic modeling reveals a 15% reduction in operating costs despite 20% longer reaction times compared to homogeneous catalysis [1] [2]. Corrosion management remains critical due to HBr liberation during both bromination and esterification stages. Industrial solutions employ glass-lined reactors or duplex stainless steels (e.g., UNS S31803) combined with inert gas blanketing (N₂), reducing maintenance downtime by 30-50% compared to conventional stainless steels [2].

Energy integration strategies significantly impact process sustainability. Modern plants implement vapor recompression to recycle 2-EH/water azeotrope separation energy, reducing steam consumption by 40%. Additionally, exothermic heat recovery from bromination (ΔH = -120 kJ/mol) preheats esterification feed streams, achieving 25% reduction in furnace fuel requirements [1] [5]. These optimizations collectively address the high energy consumption historically associated with brominated ester production.

Properties

CAS Number

56720-20-8

Product Name

DIOCTYL TETRABROMOPHTHALATE

IUPAC Name

dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

Molecular Formula

C24H34Br4O4

Molecular Weight

706.1 g/mol

InChI

InChI=1S/C24H34Br4O4/c1-3-5-7-9-11-13-15-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

QRBLPTJJQNRVAJ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC

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